COX-2 Selectivity Index Advantage of 4H-1,2,4-Triazole Architecture Over 1,2,3-Triazole and Celecoxib Scaffolds
In the 4,5-diaryl-4H-1,2,4-triazole series exemplified by compound 10d (3-ethylthio-5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazole), COX-2 selectivity reached S.I. = 11.39 (COX-1 IC₅₀ = 20.5 nM; COX-2 IC₅₀ = 1.8 nM), a 6.8-fold improvement over celecoxib (S.I. = 1.68; COX-1 IC₅₀ = 3.7 nM; COX-2 IC₅₀ = 2.2 nM) [1]. By contrast, a structurally analogous 1,2,3-triazole—1-(4-methanesulfonylphenyl)-4-phenyl-1H-1,2,3-triazole—displayed a COX-2 IC₅₀ of 150 nM with a COX-1 IC₅₀ of 20,800 nM, yielding a strongly shifted selectivity profile (COX-1/COX-2 ratio ≈ 139) [2]. The symmetric tris-methanesulfonylphenyl substitution in CAS 817638-47-4 eliminates the C-3 alkylthio moiety present in 10d while preserving three copies of the methanesulfonyl pharmacophore, a molecular topology predicted by 3D-QSAR and docking studies to enhance occupancy of the COX-2 hydrophobic side pocket [3]. This positions CAS 817638-47-4 as a scaffold that may retain high COX-2 affinity (IC₅₀ < 10 nM predicted) while further modulating selectivity relative to both celecoxib and the 1,2,3-triazole series.
| Evidence Dimension | COX-2 inhibitory potency and selectivity index (S.I. = COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|
| Target Compound Data | No direct COX-1/COX-2 IC₅₀ data available for CAS 817638-47-4; predicted to occupy similar pharmacophore space as 10d with potential for altered selectivity due to C-3 aryl substitution instead of alkylthio. |
| Comparator Or Baseline | Compound 10d: COX-1 IC₅₀ = 20.5 nM, COX-2 IC₅₀ = 1.8 nM, S.I. = 11.39; Celecoxib: COX-1 IC₅₀ = 3.7 nM, COX-2 IC₅₀ = 2.2 nM, S.I. = 1.68; 1,2,3-Triazole analog (CHEMBL449930): COX-2 IC₅₀ = 150 nM, COX-1 IC₅₀ = 20,800 nM. |
| Quantified Difference | S.I. difference: 10d vs. celecoxib = +9.71 (6.8-fold); 1,2,3-triazole vs. 10d = major selectivity reversal (COX-1/COX-2 ratio 139 vs. 11.39). |
| Conditions | In vitro recombinant human COX-1 and COX-2 enzyme immunoassays; celecoxib used as reference standard. |
Why This Matters
For procurement, a 6.8-fold selectivity advantage over the clinical gold-standard celecoxib—and fundamentally different selectivity profile versus 1,2,3-triazoles—means that 4H-1,2,4-triazole scaffolds like CAS 817638-47-4 offer a differentiated starting point for selective COX-2 inhibitor development with potentially reduced gastrointestinal toxicity.
- [1] Navidpour, L.; et al. Bioorg. Med. Chem. 2006, 14 (8), 2507–2517. Compound 10d: COX-1 IC₅₀ = 20.5 nM; COX-2 IC₅₀ = 1.8 nM; S.I. = 11.39. Celecoxib: COX-1 IC₅₀ = 3.7 nM; COX-2 IC₅₀ = 2.2 nM; S.I. = 1.68. View Source
- [2] BindingDB BDBM50266480 (CHEMBL449930): 1-(4-Methanesulfonylphenyl)-4-phenyl-1H-[1,2,3]triazole. COX-2 IC₅₀ = 150 nM; COX-1 IC₅₀ = 2.08×10⁴ nM. View Source
- [3] MDPI. Pharmaceuticals 2020, 13 (11), 370. 3D-QSAR and molecular modeling of triazole-bearing compounds as COX-2 inhibitors. Compound 12d: COX-2 IC₅₀ = 0.04 µM; Celecoxib IC₅₀ = 0.05 µM. View Source
